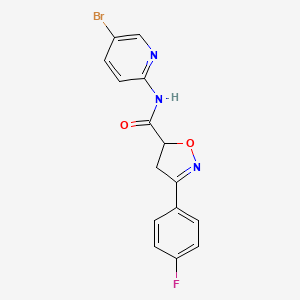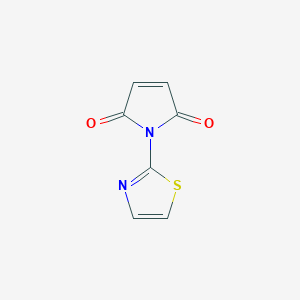![molecular formula C16H20N2O3 B10960449 1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B10960449.png)
1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-2-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOETHYL ACETATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-METHYL-2-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOETHYL ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-METHYL-2-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOETHYL ACETATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-METHYL-2-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOETHYL ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-2-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOETHYL ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-METHYL-2-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-2-OXOETHYL ACETATE can be compared with other indole derivatives:
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[1-[2-(5-methyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C16H20N2O3/c1-10-4-5-15-14(8-10)13(9-18-15)6-7-17-16(20)11(2)21-12(3)19/h4-5,8-9,11,18H,6-7H2,1-3H3,(H,17,20) |
InChI Key |
GKJOLWHGPILHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960368.png)
![13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960375.png)
![6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960380.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960392.png)
![3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10960399.png)
![(2Z)-1-(3-bromophenyl)-2-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]hydrazine](/img/structure/B10960403.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B10960405.png)
![N-cycloheptyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10960409.png)
![N-(2,3,5,6-tetrafluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960416.png)
![N-benzhydryl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960425.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10960434.png)
![N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10960441.png)
